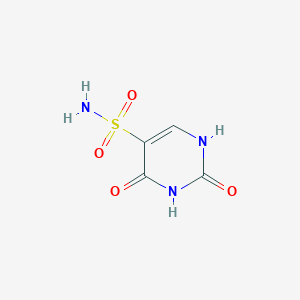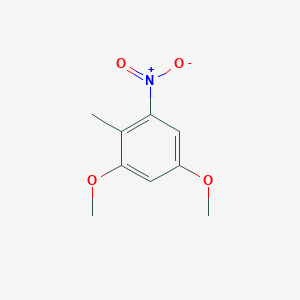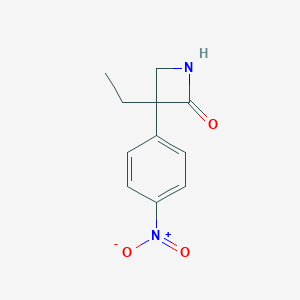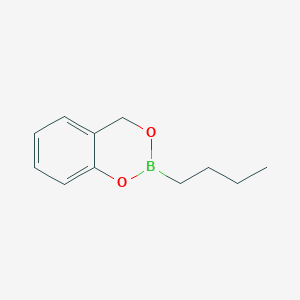
2-Butyl-4H-1,3,2-benzodioxaborinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4H-1,3,2-benzodioxaborinine, commonly known as BDB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential as a therapeutic agent. BDB belongs to the class of boron-containing compounds, which have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In
科学研究应用
BDB has been shown to have potential as an anti-cancer agent. In a study conducted by Liu et al. (2018), BDB was found to inhibit the growth of human breast cancer cells in vitro and in vivo. BDB was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDB has been shown to have anti-inflammatory properties. In a study conducted by Wu et al. (2019), BDB was found to reduce inflammation in a mouse model of acute lung injury.
作用机制
The exact mechanism of action of BDB is not fully understood. However, it has been suggested that BDB may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BDB has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDB has been shown to have antioxidant effects. In a study conducted by Li et al. (2019), BDB was found to protect against oxidative stress in a mouse model of liver injury. BDB has also been shown to have neuroprotective effects. In a study conducted by Zhang et al. (2019), BDB was found to improve cognitive function in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using BDB in lab experiments is its relatively low toxicity. BDB has been shown to have low cytotoxicity in vitro and in vivo. However, one limitation of using BDB in lab experiments is its limited solubility in water. This can make it difficult to administer BDB to cells or animals in a consistent and controlled manner.
未来方向
There are several future directions for research on BDB. One area of interest is the development of BDB derivatives with improved solubility and bioavailability. Another area of interest is the exploration of BDB's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential side effects.
合成方法
The synthesis of BDB involves the reaction of 2-bromo-1-butene and catechol boronic acid in the presence of a palladium catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization.
属性
CAS 编号 |
18885-81-9 |
|---|---|
分子式 |
C11H15BO2 |
分子量 |
190.05 g/mol |
IUPAC 名称 |
2-butyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C11H15BO2/c1-2-3-8-12-13-9-10-6-4-5-7-11(10)14-12/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
KUCAIHPJCYHJHE-UHFFFAOYSA-N |
SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
规范 SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



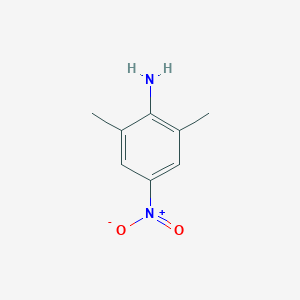
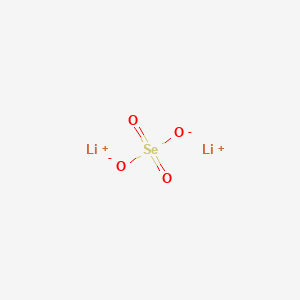
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
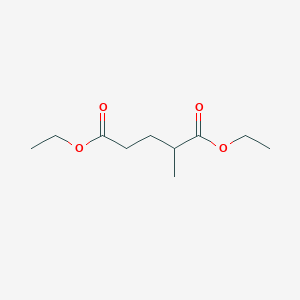
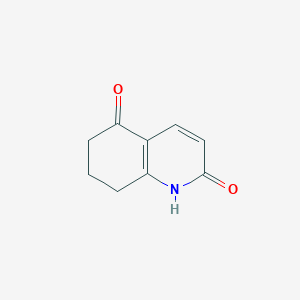
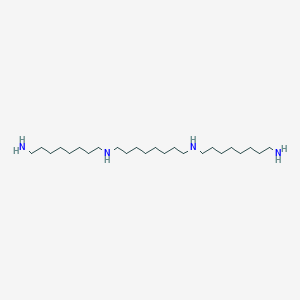
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
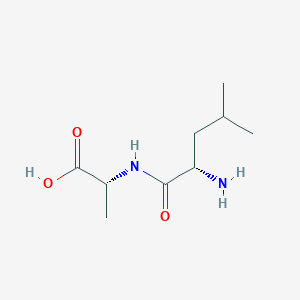
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
